5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position and an amino group at the 5-position of the pyrazole ring. The carboxylic acid moiety further contributes to its polarity, making it suitable for applications in medicinal chemistry and materials science .
Properties
CAS No. |
1934940-52-9 |
|---|---|
Molecular Formula |
C6H6F3N3O2 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2,10H2,(H,13,14) |
InChI Key |
OUDJNFFYARIPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)N)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Adapting the method from, 2,2,2-trifluoroethylhydrazine reacts with ethyl 2-cyano-3-(dimethylamino)acrylate in toluene at 100°C. The reaction proceeds via nucleophilic attack and cyclization, forming the pyrazole ring. Subsequent hydrolysis with 30% NaOH at 100°C converts the nitrile group to a carboxylic acid.
Reaction Conditions :
-
Solvent : Toluene
-
Temperature : 100°C (cyclization), 100°C (hydrolysis)
-
Base : NaOH (30% aqueous)
Key Considerations :
-
Prolonged heating may degrade the trifluoroethyl group.
-
TLC monitoring ensures reaction completion before hydrolysis.
Michael Addition Followed by Cyclization
Reaction of Trifluoroethylhydrazine with (Ethoxymethylene)malononitrile
Inspired by, this method employs (ethoxymethylene)malononitrile as the Michael acceptor. Trifluoroethylhydrazine undergoes regioselective addition in ethanol or trifluoroethanol under reflux. The intermediate cyclizes spontaneously to form 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile, which is hydrolyzed to the carboxylic acid.
Reaction Conditions :
-
Solvent : Ethanol or trifluoroethanol
-
Temperature : Reflux (~78°C for ethanol)
-
Acid/Base : LiOH (hydrolysis step)
Advantages :
-
Trifluoroethanol enhances solubility of fluorinated intermediates.
Hydrolysis of Ester Precursors
Synthesis of Ethyl 5-Amino-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-4-Carboxylate
Following, the ester precursor is synthesized via cyclocondensation (Methods 1 or 2). The ester group is hydrolyzed using LiOH in ethanol/water (1:1) at reflux for 2–3 hours. Acidification with HCl precipitates the carboxylic acid.
Typical Procedure :
-
Ester Hydrolysis : LiOH (2.5 eq) in ethanol/water, reflux.
-
Acidification : 5M HCl to pH 5–6.
Spectroscopic Validation :
Two-Phase Ring-Closing Methodology
Adaptation from Difluoroacetoacetate Synthesis
Drawing from, alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate reacts with methylhydrazine in a two-phase system (toluene/water) using NaHCO3 as a weak base. For the target compound, methylhydrazine is replaced with trifluoroethylhydrazine.
Optimized Conditions :
-
Solvent : Toluene (organic phase), aqueous NaHCO3 (pH 8–9).
-
Temperature : 0–5°C to minimize side reactions.
-
Workup : Filtration and recrystallization from toluene/petroleum ether.
Yield : 75–80% (estimated from).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Potential
TFPAC has been studied for its potential in pharmacology due to its biological activities. Key areas of research include:
- Enzyme Inhibition : TFPAC has shown promise as an inhibitor for various enzymes associated with inflammatory pathways and cancer progression. Its mechanism involves enhancing binding affinity to specific molecular targets, facilitating the modulation of enzymatic activity.
- Anticancer Properties : Preliminary studies indicate that TFPAC may induce apoptosis in cancer cells through oxidative stress pathways. This suggests its potential utility in developing anticancer therapies.
Case Study: Binding Affinity Studies
Research has focused on TFPAC's interactions with biological targets. For instance, binding affinity studies have demonstrated its effectiveness against certain cancer cell lines, leading to insights into its therapeutic potential.
Development of Pesticides
TFPAC's chemical properties make it suitable for use in agrochemical formulations. Its structure allows for the development of novel pesticides that can target specific pests while minimizing environmental impact. Research into the synthesis of derivatives has shown potential for creating more effective agrochemicals .
Case Study: Pesticide Formulation
In studies where TFPAC was incorporated into pesticide formulations, enhanced efficacy was observed against resistant pest populations. This suggests that TFPAC could play a significant role in modern agricultural practices by providing effective pest control solutions.
Development of New Materials
The unique properties of TFPAC can be exploited in material science for the development of new materials with specific chemical or physical properties. Its stability and reactivity make it an attractive candidate for creating advanced polymers or composites.
Case Study: Polymer Synthesis
Research has indicated that incorporating TFPAC into polymer matrices improves thermal stability and mechanical properties. This opens avenues for applications in industries requiring durable materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrazole Ring
Trifluoroethyl vs. Aryl/Substituted Aryl Groups
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2): Replaces the trifluoroethyl group with a 4-fluorophenyl ring. The fluorine atom introduces moderate electron-withdrawing effects, but the aryl group increases lipophilicity compared to the trifluoroethyl substituent. This may enhance membrane permeability in biological systems but reduce solubility in aqueous media .
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5): Lacking fluorine substituents, this compound exhibits reduced electronegativity and weaker hydrogen-bonding capacity. Crystal structure studies (R factor = 0.043) confirm planar geometry, suggesting stable π-π stacking interactions absent in the trifluoroethyl analogue .
Trifluoroethyl vs. Alkyl Groups
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 119083-00-0): Substitutes the trifluoroethyl group with a methyl group and introduces a trifluoromethyl group at the 5-position.
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 618070-65-8): The ethyl ester group replaces the carboxylic acid, reducing polarity and acidity. This modification is advantageous for prodrug strategies but limits hydrogen-bonding interactions in target binding .
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 288251-60-5): Lacks the 5-amino group, diminishing its ability to participate in nucleophilic reactions. The compound’s solubility (stored at room temperature) and stability are comparable to the amino-substituted variant .
Complex Substituents and Hybrid Structures
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
- 5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1394647-33-6): Combines difluoromethyl and trifluoromethyl groups, creating a highly electronegative scaffold. This structure may exhibit enhanced metabolic stability compared to the amino-trifluoroethyl analogue .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8F3N3O2, with a molecular weight of approximately 201.15 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and potential bioactivity, making it a subject of interest in pharmaceutical research.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its pyrazole moiety. Pyrazoles are known for their various pharmacological effects, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes.
- Antitumor Activity : Research indicates that pyrazoles can inhibit key signaling pathways involved in cancer cell proliferation.
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens.
Anti-inflammatory Activity
A study investigating the anti-inflammatory potential of pyrazole derivatives found that this compound significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 showed that this compound exhibited cytotoxic effects. It was found to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways, including the BRAF(V600E) mutation pathway. The combination of this compound with standard chemotherapeutic agents like doxorubicin resulted in enhanced cytotoxicity compared to either agent alone .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a panel of bacteria and fungi. The compound demonstrated significant inhibition against several strains, indicating its potential as a broad-spectrum antimicrobial agent. In particular, it showed superior activity compared to traditional antibiotics in some cases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related pyrazole compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | C8H10F3N3O2 | Contains additional amino group; varied activity |
| 1-(Trifluoroacetyl)pyrazole | C5H4F3N | Different substituent; used in pharmaceuticals |
| Pyrazole-4-carboxylic acid | C4H4N2O2 | Simple structure; serves as a building block |
This table highlights how structural variations influence biological activity and pharmacological profiles.
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound:
- Breast Cancer Treatment : A combination therapy using this compound showed improved outcomes in preclinical models compared to standard treatments alone.
- Inflammatory Disease Models : In animal models of arthritis, administration of this pyrazole derivative led to significant reductions in inflammation markers and joint swelling.
- Antimicrobial Efficacy : Clinical isolates treated with this compound exhibited reduced growth rates and viability compared to untreated controls.
Q & A
Q. How can the compound’s bioactivity be optimized through regioselective functionalization?
- Methodological Answer :
- Directed C-H Activation : Use palladium catalysts to introduce substituents at the 3-position of the pyrazole ring, preserving the 5-amino and 4-carboxylic acid groups.
- Protecting Group Strategies : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to enable selective trifluoroethylation or carboxylate derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
